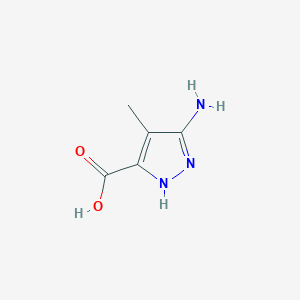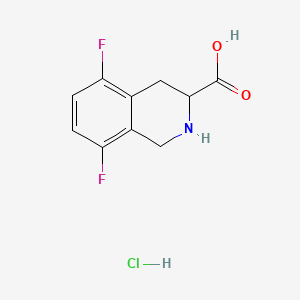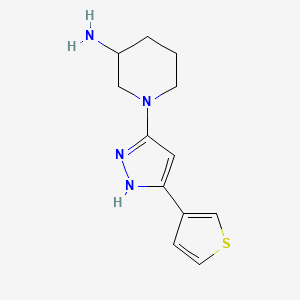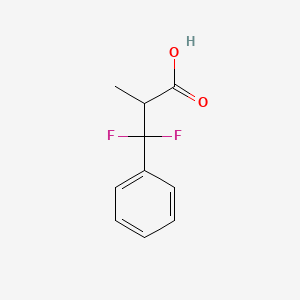
(2s,3s)-2-Amino-3-methyl-N-((R)-1-phenylethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry, characterized by the presence of multiple chiral centers, makes it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral amines and aldehydes, followed by reductive amination to form the desired amide. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or the use of biocatalysts. These methods offer higher yields and better stereoselectivity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
- (2R,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
- (2R,3R)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide
Uniqueness
(2S,3S)-2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for applications requiring high stereoselectivity and specificity .
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11+,13-/m0/s1 |
Clé InChI |
NYJBZGDIBRHACS-LOWVWBTDSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@H](C)C1=CC=CC=C1)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)












